molecular formula C20H15Cl3N2O2 B371431 2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione CAS No. 329778-23-6

2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione

Cat. No.: B371431
CAS No.: 329778-23-6
M. Wt: 421.7g/mol
InChI Key: ILBFAMVMTAJLSV-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione is a synthetic naphthoquinone derivative developed for advanced oncology and biochemical research. This compound is structurally related to a class of naphthalene-1,4-dione analogues investigated for their ability to selectively target cancer cells by disrupting their unique metabolic pathways . Specifically, related analogues have been shown to impair the Warburg effect (aerobic glycolysis), a hallmark metabolic alteration in many cancers where cells preferentially utilize glycolysis for energy even in oxygen-rich conditions . By targeting Kelch-like ECH-associated protein 1 (Keap1), the proposed mechanism of action for this chemical series leads to an increased oxygen consumption rate, effectively countering the glycolytic dependency of malignant cells and resulting in selective cytotoxicity . The structure-activity relationship (SAR) of naphthalene-1,4-diones indicates that substitutions on the naphthoquinone core, particularly at the 2- and 3- positions, are critical for optimizing potency and cancer-cell specificity. The 3-(4-(3,4-dichlorophenyl)piperazin-1-yl) substituent in this compound is designed to enhance its biological activity and selectivity profile. This product is intended for research applications only, including in vitro cell-based assays, mechanism-of-action studies, and as a chemical scaffold for the further development of novel anticancer agents. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c21-15-6-5-12(11-16(15)22)24-7-9-25(10-8-24)18-17(23)19(26)13-3-1-2-4-14(13)20(18)27/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBFAMVMTAJLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione, also known by its chemical formula C20H15Cl3N2O2C_{20}H_{15}Cl_3N_2O_2 and CAS Number 329778-23-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems in the central nervous system. Similar compounds have been identified as partial agonists at dopamine D2 and D3 receptors, which are crucial for regulating mood and behavior . The compound is believed to influence the release of monoamine neurotransmitters such as dopamine , noradrenaline , and serotonin , thereby potentially alleviating symptoms associated with mood disorders.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the piperazine moiety and the 3,4-dichlorophenyl group significantly enhance the compound's biological activity. The positioning and nature of substituents on the naphthalene ring also play a critical role in modulating its pharmacological effects . For instance, modifications to the phenyl groups have been shown to affect cytotoxicity against various cancer cell lines.

Compound StructureBiological ActivityReference
This compoundModerate agonist activity at D2/D3 receptors
AK301 (similar structure)Induces mitotic arrest in colon cancer cells (ED50 ≈ 115 nm)
Piperazine derivativesIncreased sensitivity to apoptotic ligands in cancer cells

Biological Activity in Cancer Research

Recent studies have explored the efficacy of this compound in cancer treatment. Notably, derivatives of similar piperazine-based compounds have demonstrated potent activity against colon cancer cells by inducing mitotic arrest. For example, a derivative known as AK301 showed significant growth inhibition specifically in HT29 human colon cancer cells while sparing normal fibroblast cells . This selectivity suggests a promising therapeutic window for further development.

Case Studies

  • Colon Cancer Sensitivity : In vitro studies indicated that compounds with structural similarities to this compound increased sensitivity to apoptotic signals in colon cancer cell lines. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest .
  • Neuropharmacology : The interaction with dopamine receptors has been linked to potential antidepressant effects. Experimental models demonstrated that similar compounds could improve symptoms in depression models by enhancing dopaminergic signaling .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its biological activities , particularly in the fields of pharmacology and medicinal chemistry. Some notable applications include:

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione exhibit significant anticancer properties. For instance, studies have demonstrated that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific signaling pathways.
  • Neuroprotective Effects :
    • The structural features of this compound suggest potential neuroprotective effects. Compounds with similar piperazine moieties have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
  • Antimicrobial Properties :
    • Naphthoquinone derivatives are known for their antimicrobial activities. The presence of chlorine and piperazine groups may enhance the compound's ability to interact with microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Biological Research Applications

In biological research, this compound has been explored for its interactions with various biological targets:

  • Target Interactions : The compound has shown interactions with key proteins involved in cell signaling and apoptosis. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.
  • Structure-Activity Relationship Studies : The unique structural components allow researchers to conduct structure-activity relationship studies to optimize the compound's efficacy and reduce toxicity.

Material Science Applications

In addition to its biological applications, this compound may also have potential uses in material science:

  • Organic Electronics :
    • The electronic properties of naphthoquinones make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form charge-transfer complexes can be exploited in developing efficient organic electronic devices.
  • Dyes and Pigments :
    • Due to their vibrant colors and stability, naphthoquinone compounds are often used as dyes in various applications, including textiles and inks.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-(benzylamino)-naphthalene-1,4-dioneBenzylamine instead of piperazineHigh potency against β-amyloid aggregation
2-Bromo-3-(pyridinylmethyl) amino-naphthalene-1,4-dioneBromine substitution at position 2Enhanced antibacterial activity
2-Chloro-3-(isopentylamino)-naphthalene-1,4-dioneIsopentylamine substitutionNotable neuroprotective effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Hydroxyl-Substituted Analogs
  • 5,8-Dihydroxy Derivative (Compound 5): This analog (2-chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5,8-dihydroxynaphthalene-1,4-dione) introduces hydroxyl groups at positions 5 and 8 of the naphthoquinone core.
Phenyl and Halogen-Substituted Analogs
  • 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (Compound 1) :
    Replacing the 3,4-dichlorophenyl group with a phenyl group reduces electron-withdrawing effects, likely diminishing binding affinity to targets reliant on halogen interactions (e.g., enzymes with hydrophobic pockets) .
  • 2-Chloro-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione (Compound 3) :
    Fluorine substitution introduces moderate electron-withdrawing effects, offering intermediate reactivity between phenyl and dichlorophenyl derivatives .
Alkyl and Sulfur-Containing Analogs
  • However, the synthesis yield is low (18.15%), suggesting synthetic challenges compared to the target compound .
  • 2-(Allylthio)-3-(4-benzylpiperidin-1-yl)naphthalene-1,4-dione (6) :
    The benzylpiperidinyl group introduces a bulky aromatic substituent, which may hinder target engagement but improve metabolic stability .
Antimicrobial Activity
  • Morpholine and Pyrrolidine Derivatives (3a–3d) :
    Compounds with morpholine (3d) or pyrrolidine (3b) substituents exhibit moderate antifungal and antibacterial activity. The target compound’s dichlorophenylpiperazine group may enhance activity due to stronger electron-withdrawing effects and halogen bonding .
  • The target compound’s piperazine moiety may broaden antimicrobial spectra by improving solubility and target binding .
Anticancer Activity
  • 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione (55): This analog exhibits potent EGFR inhibition (IC₅₀ = 3.96 nM), surpassing erlotinib (IC₅₀ = 16.17 nM). The target compound’s dichlorophenylpiperazine group may similarly enhance kinase inhibition through hydrophobic interactions .
  • Trifluoromethylphenylamino Derivatives (1, 2): Non-planar crystal structures with N–H···O/Cl hydrogen bonds suggest stable binding to biological targets. The target compound’s dichlorophenyl group may offer comparable stability without fluorine’s metabolic liabilities .
Solubility and Stability
  • Hydroxyl-substituted analogs (e.g., Compound 5) exhibit higher polarity but lower thermal stability (dark purple solid, undefined melting point) .
  • The target compound’s dihydro structure (1,4-dihydronaphthalene-1,4-dione) may improve redox stability compared to fully oxidized naphthoquinones .

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